![molecular formula C25H30FNO2 B4066178 1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B4066178.png)
1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine
Overview
Description
1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, a rigid and stable hydrocarbon, and has been synthesized using various methods.
Scientific Research Applications
Arylation of Adamantanamines
Copper(I)-catalyzed arylation of adamantane-containing amines with various iodobenzenes has been studied, indicating that the yields of the N-arylation products depend on the amine structure, steric environment of the amino group, and the nature of the substituent in iodobenzene. This research highlights the synthetic flexibility and complexity of adamantane derivatives in chemical reactions (Averin et al., 2017).
Fluoroadamantane Acids and Amines
A practical route to novel bridgehead fluorinated adamantylamines and acids has been developed, assessing the impact of bridgehead fluorine substitution on solution- and solid-state properties. This work is essential for understanding the physicochemical parameters such as acidity (pKa) and lipophilicity (log P), which are crucial for the design of medicinal therapeutics (Jasys et al., 2000).
Diiron(III) Complexes for Hydroxylation of Alkanes
Research on diiron(III) complexes as functional models for methane monooxygenases, including their use in the selective hydroxylation of alkanes, provides insights into the catalytic potential of adamantane-based ligands in mimicking natural enzymatic processes (Sankaralingam & Palaniandavar, 2014).
Unusual Reactions of Adamantylmethylamines
Studies on the unusual reactions of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide offer insights into the synthetic pathways and potential for creating biologically active adamantane derivatives (Brel et al., 2015).
Electrochemical Degradation of Aromatic Amines
Investigations into the electrochemical oxidation of aromatic amines on boron-doped diamond electrodes highlight the degradation efficiency and potential environmental applications of adamantane derivatives in treating hazardous materials (Pacheco et al., 2011).
properties
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]adamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FNO2/c1-28-23-8-4-6-20(24(23)29-16-21-5-2-3-7-22(21)26)15-27-25-12-17-9-18(13-25)11-19(10-17)14-25/h2-8,17-19,27H,9-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOVHUTIIWKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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